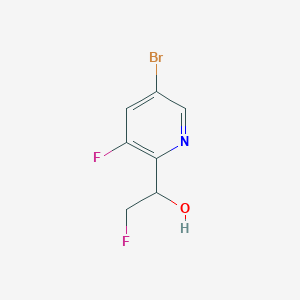

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol

Description

Properties

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3,6,12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEPQICVNYDLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(CF)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and 2-fluoroethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The fluoroethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines with different functional groups.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds related to 1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanol exhibit significant anticancer properties. For instance, derivatives of fluorinated pyridines have shown promising results in inhibiting the growth of various cancer cell lines. A notable study evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines, revealing a mean growth inhibition (GI50) value of 15.72 μM, suggesting potential for further development as an anticancer agent .

Receptor Modulation

The compound has been investigated for its ability to modulate sphingosine 1-phosphate receptors (S1P1), which are implicated in inflammatory responses and cancer progression. The modulation of these receptors can lead to therapeutic advancements in treating conditions such as liver injury and inflammation . In vivo studies demonstrated increased uptake of radiolabeled derivatives in liver tissues of treated mice, correlating with S1P1 expression levels .

Material Science Applications

Photoluminescent Materials

this compound serves as a building block for synthesizing organometallic complexes used in photoluminescent materials. These materials have applications in optoelectronics and display technologies. The synthesis of pyridine-triazole derivatives from this compound has been shown to yield complexes with high photoluminescence quantum yields, making them suitable for use in light-emitting devices .

Organic Synthesis Applications

Synthetic Intermediates

The compound acts as an important intermediate in the synthesis of various organic molecules. Its unique fluorinated structure allows for selective reactions that can lead to the formation of more complex architectures. For example, it can be utilized in the preparation of more complex fluorinated compounds that are valuable in pharmaceuticals and agrochemicals .

Data Summary

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, various derivatives including those based on this compound were screened against a wide array of cancer cell lines. The results showed that certain derivatives not only inhibited cell growth but also displayed selectivity towards specific cancer types, indicating their potential as targeted therapies.

Case Study 2: Photoluminescent Applications

Research into the synthesis of organometallic complexes using this compound demonstrated that these complexes could achieve photoluminescence efficiencies suitable for commercial applications in OLED technology. The study highlighted the importance of fluorinated pyridine derivatives in enhancing the stability and performance of light-emitting materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Core and Halogen Substitutions

Compounds sharing the 5-bromo-3-fluoropyridin-2-yl moiety but differing in side-chain functionalization are critical for understanding structure-activity relationships.

Table 1: Key Pyridine Derivatives for Comparison

*Calculated molecular weight based on formula.

Key Observations :

- Electrophilicity: Trifluoroethanone analogs exhibit greater electrophilicity due to the electron-withdrawing trifluoromethyl group, making them reactive toward nucleophiles, whereas the ethanol derivative may participate in oxidation or esterification reactions .

Halogen-Substituted Pyridines with Varied Side Chains

Substituent position and halogen type significantly influence physicochemical and biological properties.

Table 2: Halogen and Side-Chain Variations

| Compound Name | Halogen Pattern | Side Chain | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | Br (C5), F (C3) | 2-Fluoroethanol | Not reported | Not reported |

| 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone | Br (C3), F (C5) | Ketone | Not reported | Not reported |

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | Cl (C5), F (C3) | Ketone | Not reported | Not reported |

| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | Br (C5), CH₃ (C2) | Ketone | Not reported | Not reported |

Key Observations :

- Steric Effects: Methyl substituents (e.g., 1-(5-Bromo-2-methylpyridin-3-yl)ethanone) may hinder reactivity at adjacent positions, whereas fluorine’s small size allows minimal steric interference .

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-inflammatory and antibacterial activities.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C7H7BrF2N

- Molecular Weight : 222.04 g/mol

The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For instance, a study involving similar pyridine derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that these compounds could effectively reduce the secretion of pro-inflammatory cytokines, which are critical in the inflammatory response .

Table 1: Anti-inflammatory Effects of Related Compounds

The data suggest that the compound exhibits a promising profile for reducing inflammation, potentially making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various pyridine derivatives for their biological activities. The study found that modifications at the pyridine ring significantly influenced both anti-inflammatory and antibacterial activities, suggesting that the introduction of halogens like bromine and fluorine could enhance efficacy against specific targets .

Moreover, molecular docking studies have predicted favorable interactions between these compounds and bacterial enzymes, indicating a mechanism through which they may exert their antibacterial effects . These insights provide a foundation for designing new derivatives with improved biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.